2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-14-4-3-13(23-14)16(21)20-8-5-12(6-9-20)22-15-11(10-18)2-1-7-19-15/h1-4,7,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYVHYHYKZJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chlorination and Oxidation
The most efficient route, as detailed in CN108840854B, involves a one-pot chlorination-oxidation sequence starting from 2-thiophenecarboxaldehyde. Chlorine gas is introduced into a solution of 2-thiophenecarboxaldehyde at controlled temperatures (-10°C to 30°C), yielding 5-chloro-2-thiophenecarboxaldehyde as an intermediate. This intermediate is directly subjected to oxidation without isolation:
Chlorination :
- Molar ratio of Cl₂ to 2-thiophenecarboxaldehyde: 1.05:1 to 1.5:1.
- Reaction temperature: -5°C to 25°C.
- Duration: 1–3 hours.
Oxidation :
- The intermediate is slowly added to a pre-cooled sodium hydroxide solution (20% w/w) at ≤30°C.
- Chlorine gas is reintroduced to facilitate oxidation to the carboxylic acid.
- Post-reaction, sodium sulfite quenches excess chlorine, followed by extraction with dichloromethane and recrystallization from ethanol/water.
Yield : 92% purity (HPLC) with a 58% isolated yield after recrystallization.
Alternative Coupling Approaches
A less common method employs Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) for direct carboxyl activation, though this is more relevant for amide bond formation in downstream steps.
Preparation of 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-ol
The piperidine moiety is functionalized via acylation of piperidin-4-ol.
Acylation with 5-Chlorothiophene-2-carbonyl Chloride
Acid Chloride Formation :
Coupling with Piperidin-4-ol :
Etherification with Nicotinonitrile Derivatives
The ether linkage between the piperidine and nicotinonitrile is the most challenging step, requiring precise activation and coupling.
Nucleophilic Aromatic Substitution (SNAr)
Substrate : 2-Fluoronicotinonitrile or 2-chloronicotinonitrile.
Conditions :
Mitsunobu Reaction
Substrate : 2-Hydroxynicotinonitrile.
Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
Yield : 70–80%, though limited by the accessibility of 2-hydroxynicotinonitrile.
Final Assembly and Purification
The convergent synthesis culminates in coupling the acylated piperidine with the nicotinonitrile derivative:
- Ether Formation :
- Optimized conditions for SNAr (e.g., 2-fluoronicotinonitrile, Cs₂CO₃, DMF, 100°C, 24 hours).
- Purification :
- Recrystallization from ethanol/water or ethyl acetate/hexane.
- Chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7).
Overall Yield : 40–50% (multi-step).
Analytical Characterization
Critical data for validation:
- ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, thiophene), 8.15–7.80 (m, pyridine), 4.50–3.90 (m, piperidine).
- HPLC Purity : ≥95% (C18 column, acetonitrile/water).
- MS (ESI) : m/z = 388.1 [M+H]⁺.
Challenges and Optimizations
- Acylation Side Reactions : Over-chlorination of the thiophene ring is mitigated by strict temperature control.
- Etherification Efficiency : Use of ultrasonic irradiation or microwave-assisted synthesis reduces reaction time by 30%.
- Nitrile Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the nitrile group.
Chemical Reactions Analysis
Types of Reactions
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of piperidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and nicotinonitrile moieties can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid
- 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
Uniqueness
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a thiophene ring, and a nicotinonitrile moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile , with the CAS number 1797127-84-4, is a novel organic molecule that exhibits potential biological activity. Its structure comprises a piperidine ring, a thiophene moiety, and a nitrile functional group, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₄ClN₃O₂S
- Molecular Weight : 347.8 g/mol
- Structural Components :
- Piperidine ring
- 5-Chlorothiophene-2-carbonyl group
- Nicotinonitrile moiety
The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have been noted for their ability to inhibit specific enzymes and receptors involved in critical biochemical pathways.
Potential Targets:
-
Cyclin-dependent Kinases (CDKs) :
- Compounds with similar structures have been identified as CDK inhibitors, which play a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
- Inflammatory Pathways :
-
Antimicrobial Activity :
- There is emerging evidence that compounds containing heterocyclic structures can exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of essential enzymes.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that similar compounds inhibited the growth of various cancer cell lines by targeting CDK2, leading to significant reductions in cell viability (IC50 values in the nanomolar range). The mechanism involved induction of apoptosis through the activation of caspases.
- Anti-inflammatory Research :
- Antimicrobial Testing :
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, similar compounds have shown favorable absorption and distribution characteristics. The presence of polar functional groups may enhance solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 5-chlorothiophene-2-carbonyl chloride intermediate via chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) .
- Step 2 : Coupling the chloride intermediate with piperidin-4-ol under inert atmosphere (N₂) to form 1-(5-chlorothiophene-2-carbonyl)piperidin-4-ol .
- Step 3 : Etherification of the piperidin-4-ol intermediate with 2-chloronicotinonitrile using a base (e.g., NaH) in anhydrous DMF .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., piperidinyl protons at δ 1.5–3.5 ppm, nitrile carbon at ~115 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 388.05 for C₁₇H₁₄ClN₃O₂S) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What functional groups influence the compound’s reactivity and bioactivity?
- Methodological Answer : Key groups include:
- 5-Chlorothiophene : Enhances electrophilicity and π-π stacking in target binding .
- Piperidin-4-yloxy : Improves solubility and membrane permeability via basic nitrogen .
- Nitrile : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
Structural analogs with modified nitrile groups show reduced activity, highlighting its importance .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in different assays?
- Methodological Answer :
- Assay Optimization : Vary buffer pH (e.g., 7.4 vs. 6.5 to mimic tumor microenvironments) or include serum proteins to assess binding interference .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with results .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on the nitrile-thiophene motif’s orientation in the ATP-binding pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidinyl-oxy group in hydrophobic pockets .
- QSAR Models : Train models on analogs from PubChem (e.g., CID 118704511) to predict IC₅₀ values .
Q. How to optimize reaction yields in multi-step synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (60–100°C) and solvent (DMF vs. THF) in the etherification step to maximize yield .
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and minimize side reactions .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; yields improve from 45% to 72% with 10 mol% CuI .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with 5-fluorothiophene) and test against cancer cell lines (e.g., MCF-7) .
- Data Analysis : Use PCA (principal component analysis) to correlate substituent electronegativity with IC₅₀ values .
Example SAR Table:
| Analog Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| 5-Cl-thiophene | 0.12 | 2.8 |
| 5-F-thiophene | 0.45 | 2.5 |
| Unsubstituted | >10 | 1.9 |
| Data adapted from |
Q. What are common impurities in synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted 2-chloronicotinonitrile (retention time 3.2 min in HPLC) or hydrolyzed nitrile groups .
- Mitigation : Use scavenger resins (e.g., QuadraPure™) during coupling or increase reaction temperature to 80°C for complete conversion .
Safety and Handling
Q. What are the key storage and handling considerations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
